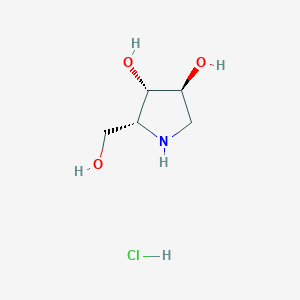
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the concentration of neurotransmitters, which can improve cognitive function.
Biochemische Und Physiologische Effekte
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential application in the development of new drugs. This compound has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound can be challenging, and the yield can be low, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action can provide insights into its potential applications in the development of new drugs. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as corrosion inhibition and coordination chemistry. Finally, more efficient synthesis methods can be developed to improve the yield of the compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still limitations to using this compound in lab experiments, there are several future directions for research that can provide insights into its potential applications in the development of new drugs and other fields.
Synthesemethoden
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods. One of the commonly used methods is the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine hydrate. The reaction takes place in the presence of sodium hydroxide and results in the formation of the desired compound. Another method involves the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine sulfate in the presence of sodium hydroxide. The yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been studied for its potential application as a corrosion inhibitor and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
171294-89-6 |
|---|---|
Produktname |
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one |
Molekularformel |
C3H3Br2N3O |
Molekulargewicht |
256.88 g/mol |
IUPAC-Name |
3-amino-4,4-dibromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H3Br2N3O/c4-3(5)1(6)7-8-2(3)9/h(H2,6,7)(H,8,9) |
InChI-Schlüssel |
LOQSEBCESSKOTI-UHFFFAOYSA-N |
SMILES |
C1(=NNC(=O)C1(Br)Br)N |
Kanonische SMILES |
C1(=NNC(=O)C1(Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)



![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)



